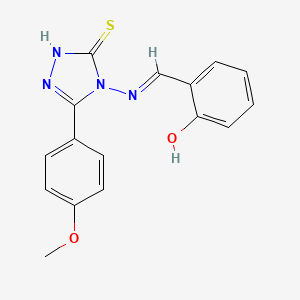
(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-2-méthylsulfanyl-1,3-thiazol-5-yl)-phénylméthanone est un composé chimique de formule moléculaire C11H10N2OS2. Il se caractérise par la présence d'un cycle thiazole, d'un groupe amino et d'un groupement phénylméthanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (4-Amino-2-méthylsulfanyl-1,3-thiazol-5-yl)-phénylméthanone implique généralement la réaction de dérivés de thiazole appropriés avec des précurseurs de phénylméthanone. Une méthode courante consiste à condenser l'acide 2-méthylsulfanyl-1,3-thiazole-4-carboxylique avec de l'aniline, suivie d'une cyclisation et de modifications ultérieures de groupes fonctionnels pour introduire les groupes amino et phénylméthanone.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Ces méthodes incluent souvent l'utilisation de catalyseurs, des conditions de température et de pression contrôlées pour faciliter les transformations chimiques souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
(4-Amino-2-méthylsulfanyl-1,3-thiazol-5-yl)-phénylméthanone subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en un alcool.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d'alcool.
Substitution : Divers dérivés de thiazole substitués.
Applications de la recherche scientifique
(4-Amino-2-méthylsulfanyl-1,3-thiazol-5-yl)-phénylméthanone a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme un bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un agent thérapeutique potentiel en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (4-Amino-2-méthylsulfanyl-1,3-thiazol-5-yl)-phénylméthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes amino et thiazole peuvent former des liaisons hydrogène et d'autres interactions avec les macromolécules biologiques, influençant ainsi leur fonction. Le groupement phénylméthanone peut également jouer un rôle dans la modulation de l'activité du composé.
Applications De Recherche Scientifique
(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The amino and thiazole groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The phenylmethanone moiety may also play a role in modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Composés similaires
(4-Amino-2-méthylsulfanyl-1,3-thiazol-5-yl)-phénylméthanone : Unique en raison de la combinaison des groupes amino, thiazole et phénylméthanone.
(4-Amino-2-méthylsulfanyl-1,3-thiazol-5-yl)-éthanone : Structure similaire, mais sans le groupe phényle.
(4-Amino-2-méthylsulfanyl-1,3-thiazol-5-yl)-méthylméthanone : Similaire, mais avec un groupe méthyle au lieu d'un groupe phényle.
Unicité
L'unicité de (4-Amino-2-méthylsulfanyl-1,3-thiazol-5-yl)-phénylméthanone réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C11H10N2OS2 |
|---|---|
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C11H10N2OS2/c1-15-11-13-10(12)9(16-11)8(14)7-5-3-2-4-6-7/h2-6H,12H2,1H3 |
Clé InChI |
QVPDSWIYSVKEKP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)
![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)


![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)

![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)
